Timapiprant sodium Exhibits >769-Fold Selectivity for DP2 Over DP1 and Other Prostanoid Receptors
Timapiprant sodium demonstrates high selectivity for DP2 (Ki = 13 nM on human recombinant DP2) over the closely related prostanoid receptors DP1, TP, EP1-4, FP, and IP, with Ki values >10 µM for all off-targets . This represents a selectivity window of >769-fold. In contrast, AZD1981 exhibits >1000-fold selectivity but with a higher DP2 IC50 of 4 nM . Fevipiprant shows even greater selectivity but with fundamentally different binding kinetics (Kd = 1.14 nM, slow dissociation) that alter its pharmacologic behavior in whole blood assays [1].
| Evidence Dimension | Selectivity ratio (Ki at DP1 or other prostanoid receptors / Ki at DP2) |
|---|---|
| Target Compound Data | >10 µM (Ki at DP1, TP, EP1-4, FP, IP) |
| Comparator Or Baseline | DP2 Ki = 13 nM (human recombinant) |
| Quantified Difference | Selectivity window >769-fold |
| Conditions | Radioligand binding assays using [3H]PGD2 displacement on recombinant human prostanoid receptors expressed in CHO or HEK293 cells |
Why This Matters
High selectivity minimizes confounding off-target effects in cell-based assays and in vivo models, ensuring that observed phenotypes are specifically attributable to DP2 blockade.
- [1] Sykes DA, et al. Fevipiprant (QAW039), a Slowly Dissociating CRTh2 Antagonist with the Potential for Improved Clinical Efficacy. Mol Pharmacol. 2024. View Source
